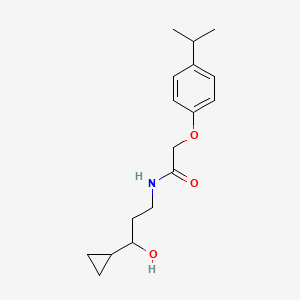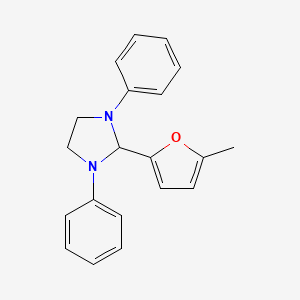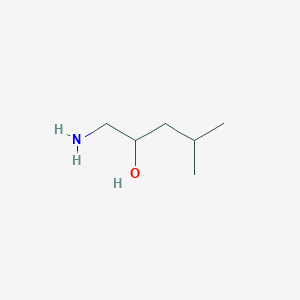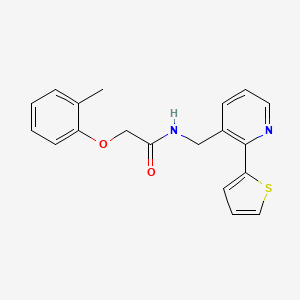
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, also known as DIQI, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Structural Studies
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone and its derivatives are of significant interest in the field of organic chemistry due to their structural complexity and potential biological activities. Research has explored the synthesis, structural characterization, and application of similar dihydroisoquinoline and isoxazole derivatives. For example, Rozwadowska and Sulima (2001) reported the synthesis of dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines from 3,4-dihydroisoquinoline derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Rozwadowska & Sulima, 2001).
Biological Activities
The derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds have been extensively studied for their biological activities, including antimicrobial, antituberculosis, and cytotoxic properties. For instance, Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis activity, revealing significant activity against Mycobacterium tuberculosis (Chitra et al., 2011). Similarly, Zablotskaya et al. (2013) reported the synthesis of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, highlighting the therapeutic potential of these compounds (Zablotskaya et al., 2013).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives, which are structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, have also been a subject of interest. Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives and studied their spectral, photophysical, and intramolecular charge transfer characteristics, demonstrating their potential for applications in materials science (Pannipara et al., 2017).
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(20-8-7-13-4-1-2-5-14(13)12-20)11-15-10-16(22-19-15)17-6-3-9-23-17/h1-6,9-10H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJWRXOARVPDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2434904.png)
![Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2434907.png)

![1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2434909.png)


![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)
